Cas no 950253-26-6 (5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide)

5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide structure
950253-26-6 structure
Product Name:5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS No:950253-26-6
MF:C17H16N6O2
MW:336.347942352295
CID:5430537
Update Time:2025-07-25

5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-acetamidophenyl)-5-amino-1-phenyltriazole-4-carboxamide
    • 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C17H16N6O2/c1-11(24)19-12-7-9-13(10-8-12)20-17(25)15-16(18)23(22-21-15)14-5-3-2-4-6-14/h2-10H,18H2,1H3,(H,19,24)(H,20,25)
    • InChI Key: QYRMODLYIVLJET-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2)C(N)=C(C(NC2=CC=C(NC(C)=O)C=C2)=O)N=N1

5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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Additional information on 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Introduction to 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 950253-26-6)

5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, identified by its CAS number 950253-26-6, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and therapeutic potential. The presence of multiple functional groups, including an amino group, an acetamido group, and a phenyl ring, contributes to the compound's unique chemical properties and reactivity.

The synthesis and characterization of 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide have been the subject of extensive studies due to its potential applications in drug discovery. The triazole core is a key pharmacophore in many bioactive molecules, exhibiting properties such as anti-inflammatory, antiviral, and anticancer effects. The incorporation of additional substituents like the acetamido and phenyl groups enhances the molecule's interactions with biological targets, making it a promising candidate for further development.

In recent years, there has been a surge in research focused on developing novel triazole derivatives with improved pharmacological profiles. One of the most compelling aspects of 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its ability to modulate various biological pathways. Studies have demonstrated that this compound can interact with enzymes and receptors involved in critical cellular processes. For instance, its structure suggests potential binding affinity to enzymes such as kinases and phosphodiesterases, which are often implicated in diseases like cancer and neurodegeneration.

The acetamido group in the molecule plays a crucial role in determining its solubility and metabolic stability. This functional moiety is commonly found in pharmaceuticals due to its ability to enhance bioavailability while minimizing toxicity. Additionally, the phenyl ring contributes to hydrophobic interactions with biological targets, which can be essential for achieving high binding affinity. The combination of these features makes 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide a versatile scaffold for designing new therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. Molecular docking simulations have been particularly useful in understanding how 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide interacts with its targets at the molecular level. These studies have revealed that the compound can form stable hydrogen bonds and hydrophobic interactions with key residues in enzymes and receptors. Such insights are invaluable for optimizing the molecule's pharmacokinetic properties and therapeutic efficacy.

The pharmaceutical industry has shown considerable interest in developing small-molecule inhibitors based on triazole scaffolds due to their broad spectrum of activity. 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide represents an excellent example of how structural modifications can lead to novel drug candidates. By fine-tuning its chemical composition, researchers can explore different biological pathways and identify new therapeutic opportunities. For instance, modifications to the phenyl ring or the acetamido group could alter its binding affinity or metabolic stability.

In clinical settings, the development of new drugs often involves rigorous testing to evaluate their safety and efficacy. Preclinical studies using 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide have provided promising results in models of inflammation and cancer. These studies have highlighted its potential as a lead compound for further development into a therapeutic agent. However, additional research is needed to fully understand its mechanisms of action and long-term effects.

The role of CAS No. 950253-26-6 in this context is particularly important as it provides a unique identifier for the compound. This standardized numbering system ensures that researchers worldwide can accurately reference and compare different molecules. The CAS registry number is also crucial for regulatory purposes, helping to ensure that all stakeholders have access to reliable information about chemical substances.

As research continues to evolve, new methodologies are being developed to enhance our understanding of complex molecules like 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential tools for characterizing its structural properties. These methods provide detailed insights into its molecular structure and dynamics, which are critical for optimizing its pharmacological activity.

The future prospects for this compound are promising given its unique structural features and potential biological activities. Further research may uncover additional therapeutic applications beyond those currently under investigation. Collaborative efforts between academia and industry will be essential in translating these findings into tangible benefits for patients worldwide.

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